Cyclopropenylium, triphenyl-, bromide
Description
Historical Development of Cyclopropenylium Cations and Aromaticity Concepts
The concept of aromaticity, initially conceived to explain the unusual stability of benzene (B151609), was significantly expanded by Erich Hückel in 1931 with his formulation of the "4n+2" rule. This rule predicted that planar, cyclic, conjugated systems with (4n+2) π-electrons would exhibit enhanced stability. For years, this concept was primarily associated with six-electron systems like benzene.
A pivotal moment in the validation and expansion of Hückel's theory came in 1957 when Ronald Breslow successfully synthesized the first derivative of the cyclopropenylium cation, specifically the triphenylcyclopropenylium salt. wikipedia.orgacs.org This achievement was groundbreaking as it confirmed that aromatic stabilization was not limited to six-membered rings and could be observed in a highly strained three-membered ring system with just two π-electrons. illinois.edu Breslow's initial synthesis involved a two-step process starting from the reaction of phenyldiazoacetonitrile with diphenylacetylene, which, upon treatment with boron trifluoride, yielded triphenylcyclopropenylium tetrafluoroborate (B81430). wikipedia.org
Following this discovery, the parent cyclopropenylium cation (C₃H₃⁺) was synthesized and characterized. princeton.eduresearchgate.net Experimental and computational studies confirmed its D₃h symmetry and equivalent C-C bonds, consistent with its aromatic nature. wikipedia.orgprinceton.edu The pK_R+ (a measure of carbocation stability) of the parent cation was determined to be -7.4, indicating a stability approximately 18 kcal/mol greater than that of the non-aromatic allyl cation, providing strong quantitative evidence for its aromatic stabilization. princeton.edu
Table 1: Key Milestones in the Development of Cyclopropenylium Cation Chemistry
| Year | Milestone | Key Researcher(s) | Significance |
|---|---|---|---|
| 1931 | Formulation of the (4n+2) rule of aromaticity. | Erich Hückel | Provided the theoretical framework for predicting aromaticity in cyclic, conjugated systems. |
| 1957 | First synthesis of a cyclopropenylium salt (triphenylcyclopropenylium). wikipedia.orgacs.org | Ronald Breslow | Provided the first experimental proof of a 2π-electron aromatic system, confirming Hückel's rule for n=0. wikipedia.orgillinois.edu |
| 1970 | Synthesis and characterization of the parent cyclopropenylium cation (C₃H₃⁺). princeton.edu | Ronald Breslow, John T. Groves | Allowed for detailed physical and spectroscopic studies of the simplest aromatic cation. princeton.edu |
| Post-1970s | Development of more efficient syntheses and catalytic applications. nih.govacs.orgorgsyn.org | Various Researchers | Expanded the utility of cyclopropenylium compounds in organic synthesis and catalysis. nih.govacs.org |
Significance of Triphenylcyclopropenylium Bromide in Organic Chemistry Research
Triphenylcyclopropenylium bromide, since its initial discovery, has become a valuable compound in organic chemistry. Its stability, conferred by the aromatic cyclopropenylium core and the extensive conjugation with the phenyl groups, makes it an isolable and manageable carbocation. youtube.com This has allowed it to be a subject of numerous physical studies aimed at understanding the fundamental nature of aromaticity and carbocation chemistry. orgsyn.org
A more efficient and widely applicable synthesis for triphenylcyclopropenylium bromide was later developed, which involves the generation of a phenylchlorocarbene equivalent that adds to diphenylacetylene. orgsyn.org This improved accessibility has broadened its use.
In synthetic organic chemistry, triphenylcyclopropenylium salts and related derivatives have demonstrated significant utility. They serve as precursors for the synthesis of various covalent cyclopropene (B1174273) structures and organometallic complexes. orgsyn.org Furthermore, the unique reactivity of the cyclopropenylium core has been harnessed for catalysis. For instance, cyclopropenium ions have been employed as catalysts for peptide bond formation and in the synthesis of complex sugars. wikipedia.org This is achieved by using the cyclopropenium ion to generate reactive acid chloride intermediates under mild conditions. wikipedia.org More recently, the broader class of cyclopropenium ions has been explored for a range of catalytic applications, including phase-transfer catalysis and electrophotocatalysis for oxidation reactions, showcasing the enduring legacy and expanding importance of Breslow's initial discovery. acs.org
Table 2: Properties of Triphenylcyclopropenylium Bromide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₅Br | nih.gov |
| Molecular Weight | 347.2 g/mol | nih.gov |
| Monoisotopic Mass | 346.03571 Da | nih.gov |
| CAS Number | 4919-51-1 | nih.gov |
| Appearance | White solid | orgsyn.org |
| IUPAC Name | (2,3-diphenylcyclopropen-1-yl)benzene;bromide | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4919-51-1 |
|---|---|
Molecular Formula |
C21H15B |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(1-bromo-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C21H15Br/c22-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(21)17-12-6-2-7-13-17/h1-15H |
InChI Key |
JNPKSLRRDMTMRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Other CAS No. |
23147-72-0 |
Origin of Product |
United States |
Fundamental Carbocationic Nature and Reactivity of Triphenylcyclopropenylium
Theoretical and Experimental Studies on Carbocation Stability
The exceptional stability of the triphenylcyclopropenylium cation is a direct result of its adherence to Hückel's rule for aromaticity. The cyclopropenylium cation is the smallest aromatic system, possessing 2 π-electrons (where n=0 in the 4n+2 π electron rule), which are delocalized over the three-membered carbon ring. msu.eduyoutube.com This delocalization creates a planar, symmetrical, and highly stable carbocation.
The addition of three phenyl groups to this core structure further enhances its stability through resonance. The positive charge is not only delocalized within the three-membered ring but is also distributed across the three phenyl substituents. This extensive delocalization significantly lowers the energy of the cation, making it one of the most stable carbocations known.
Experimentally, the stability of the triphenylcyclopropenylium cation has been quantified. Salts of triphenylcyclopropenium were first synthesized and characterized by Ronald Breslow in 1957. wikipedia.org The pKR+ value for the triphenylcyclopropenylium cation, a measure of its stability, is a noteworthy +3.1. This indicates that it is in equilibrium with its corresponding alcohol in 50% sulfuric acid, a testament to its reluctance to react with water and its considerable stability compared to other carbocations. For instance, the triphenylmethyl cation, another famously stable carbocation, has a significantly lower pKR+ of -6.6, highlighting the superior stability imparted by the aromatic cyclopropenylium ring.
The synthesis of triphenylcyclopropenylium bromide itself is a testament to the cation's stability. It can be prepared from the reaction of phenyldiazoacetonitrile with diphenylacetylene, followed by treatment with a Lewis acid like boron trifluoride. wikipedia.org The resulting salts are often stable, crystalline solids.
Table 1: Comparison of pK~R+~ Values for Selected Carbocations
| Carbocation | pK |
| Triphenylcyclopropenylium | +3.1 |
| Triphenylmethyl | -6.6 |
| Diphenylmethyl | -13.3 |
| tert-Butyl | -16 |
This table illustrates the exceptional stability of the triphenylcyclopropenylium cation compared to other well-known carbocations.
Carbocation Rearrangements and Their Mechanistic Implications
Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes in organic chemistry, driven by the formation of a more stable carbocationic intermediate. However, in the case of the triphenylcyclopropenylium cation, such rearrangements are not observed. The inherent high stability of the aromatic 2π-electron system of the cyclopropenylium ring provides a significant thermodynamic barrier to any rearrangement that would disrupt this aromaticity.
Hydride and Alkyl Shifts in Cyclopropenylium Systems
While hydride and alkyl shifts are common in many carbocation systems, they are energetically unfavorable for the triphenylcyclopropenylium cation. A 1,2-hydride shift or a 1,2-alkyl (phenyl) shift from one of the phenyl groups to the cyclopropenyl ring would lead to a non-aromatic, and therefore significantly less stable, carbocation. The energy required to break the aromatic stabilization would be substantial, making such a rearrangement highly unlikely under normal conditions.
Electron Density Distribution and its Influence on Reactivity
The electron density in the triphenylcyclopropenylium cation is a key determinant of its reactivity. The positive charge is not localized on a single carbon atom but is distributed across the entire molecule, primarily over the three-membered ring and, to a lesser extent, the ortho and para positions of the phenyl rings.
Theoretical studies, including Hückel molecular orbital theory and more advanced computational methods, confirm this charge delocalization. The three carbon atoms of the cyclopropenylium ring are equivalent, each bearing a partial positive charge. This delocalization is a direct consequence of the aromatic nature of the ring.
The phenyl groups, while contributing to stability through resonance, also influence the electron density. The ortho and para carbons of the phenyl rings experience a degree of positive charge due to resonance delocalization. This charge distribution can be probed experimentally using techniques like ¹³C NMR spectroscopy. The chemical shifts of the carbon atoms in the cyclopropenylium ring are significantly downfield, indicative of their positive character. oregonstate.edulibretexts.org
The delocalized positive charge and the steric hindrance provided by the three bulky phenyl groups render the triphenylcyclopropenylium cation relatively unreactive towards many nucleophiles. However, it can react with strong nucleophiles. The attack of a nucleophile occurs at one of the carbon atoms of the cyclopropenylium ring, leading to the formation of a triphenylcyclopropene derivative. This reaction breaks the aromaticity of the ring. The reactivity of the triphenylcyclopropenylium cation is therefore a balance between its high thermodynamic stability and the electrophilicity of the positively charged ring. Recent research has shown that ester-substituted cyclopropenium cations can react with a broad range of carbon and heteroatomic nucleophiles, highlighting the tunability of the reactivity of these systems. acs.orgnih.gov
Aromaticity and Electronic Structure Investigations of Cyclopropenylium, Triphenyl , Bromide
Hückel Aromaticity Concepts Applied to the Cyclopropenylium System
The stability and aromatic character of the cyclopropenylium cation, the core of triphenylcyclopropenylium bromide, are fundamentally explained by Hückel's rule. stackexchange.comechemi.comwikipedia.org For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). youtube.comualberta.ca
The cyclopropenylium cation system meets all these criteria:
Cyclic and Planar: It is a three-membered ring system. Theoretical and X-ray crystallographic studies confirm that the C₃ core is planar, allowing for effective overlap of p-orbitals. stackexchange.comwikipedia.org
Fully Conjugated: Each of the three carbon atoms in the ring is sp² hybridized, possessing a p-orbital that is perpendicular to the plane of the ring. These p-orbitals overlap to form a continuous, cyclic array. echemi.com
Hückel's Rule (4n+2)π Electrons: The system has a positive charge, indicating the loss of an electron. This leaves two electrons in the π-system. echemi.com By applying Hückel's rule, if we set n=0, the formula (4n+2) gives a value of 2. stackexchange.comyoutube.com Therefore, with its 2 π-electrons, the cyclopropenylium cation satisfies the rule and is classified as aromatic. wikipedia.orgresearchgate.net
This adherence to Hückel's rule makes the cyclopropenylium cation the smallest possible aromatic system and explains its unexpected stability despite the inherent angle strain of a three-membered ring. stackexchange.com
Quantum Chemical and Computational Studies on Aromatic Stabilization Energy
Quantum chemical calculations provide a quantitative measure of the exceptional stability of the cyclopropenylium system through its Aromatic Stabilization Energy (ASE). ASE is the energy difference between the cyclic, delocalized system and a hypothetical, non-aromatic reference compound with the same atomic composition.
Computational studies using various methods, such as G2 theory and homodesmotic reactions, have been employed to determine the ASE of the parent cyclopropenylium cation (C₃H₃⁺). A study utilizing a radical-based homodesmotic reaction at the G2 level of theory calculated the ASE to be 127.0 kJ/mol (approximately 30.3 kcal/mol). researchgate.net This significant stabilization energy confirms the powerful aromatic character of the ring. researchgate.net Earlier calculations using different models had suggested even higher values, but the 127.0 kJ/mol figure is derived from a method designed to more accurately isolate the energy of cyclic conjugation. researchgate.net Hückel model calculations also indicate that the stabilization energy is comparable to that of benzene (B151609), but since it is distributed over only three carbon atoms instead of six, the stabilizing effect per carbon is particularly potent. stackexchange.comechemi.com
Table 1: Calculated Aromatic Stabilization Energy (ASE) for the Cyclopropenylium Cation
| Computational Method | Calculated ASE (kJ/mol) | Reference |
|---|---|---|
| G2 Level Theory | 127.0 | researchgate.net |
| B3LYP/6-31G(d,p) | 115.4 | researchgate.net |
Spectroscopic Probes of Aromatic Character (e.g., NMR Chemical Shifts, UV-Vis)
Spectroscopic techniques offer experimental evidence of a molecule's electronic structure and bonding. For triphenylcyclopropenylium bromide, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into its aromatic nature.
NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of nuclei are highly sensitive to their electronic environment. Aromatic compounds exhibit a characteristic "ring current" effect where the delocalized π-electrons, when placed in an external magnetic field, induce a secondary magnetic field. This effect typically causes significant deshielding (a downfield shift to higher ppm values) for protons attached to the aromatic ring. ucl.ac.uk
¹H NMR: Protons on the phenyl groups of triphenylcyclopropenylium bromide would be expected to appear in the typical aromatic region, generally between 7.0 and 8.5 ppm. compoundchem.com
¹³C NMR: The carbon atoms of the central cyclopropenylium ring, being part of an aromatic system, are expected to show signals in the aromatic region of the spectrum (typically 110-150 ppm). bhu.ac.inlibretexts.orgoregonstate.edu The positive charge on the ring would further influence these shifts, likely causing them to appear at the lower end of this field.
Table 2: Typical NMR Chemical Shift Ranges for Aromatic Moieties
| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Proton (¹H) | ~ 6.5 - 8.5 | Subject to deshielding from aromatic ring current. |
| Aromatic Carbon (¹³C) | ~ 110 - 150 | Quaternary carbons may show weaker signals. libretexts.org |
UV-Vis Spectroscopy: The electronic transitions within conjugated π-systems can be probed using UV-Vis spectroscopy. Aromatic compounds like triphenylcyclopropenylium bromide are expected to exhibit strong absorption bands corresponding to π → π* transitions. The extensive conjugation involving the three phenyl rings and the central cyclopropenylium cation would likely result in multiple absorption maxima (λ_max) in the UV region. The presence of the bromide counter-ion generally does not significantly influence the electronic transitions of the aromatic cation itself but may show its own absorption at shorter wavelengths. sharif.edusharif.edu
Comparative Aromaticity Studies with Other Cyclic Systems
The degree of aromaticity in the cyclopropenylium cation is often contextualized by comparing it to other cyclic systems, most notably benzene and heavier elemental analogues.
Comparison with Benzene: While benzene is the archetypal aromatic compound with 6 π-electrons, the cyclopropenylium cation is the smallest with only 2 π-electrons. wikipedia.orgresearchgate.net Computationally, the total aromatic stabilization energy of the cyclopropenylium cation (~30 kcal/mol) is roughly equivalent to that of benzene (~36 kcal/mol). stackexchange.comualberta.ca However, this stabilization is distributed across only three carbon atoms in the cyclopropenylium ring, compared to six in benzene. This results in a higher stabilization energy per carbon atom, making the aromaticity in the cyclopropenylium cation exceptionally strong. stackexchange.comechemi.com
Comparison with Group 14 Analogues: The effect of substituting the carbon atoms of the cyclopropenylium ring with heavier elements from Group 14 (Silicon, Germanium, Tin, Lead) has been investigated computationally. nih.gov These studies, using methods like Energy Decomposition Analysis (EDA) and Block-Localized Wavefunction (BLW), systematically evaluated the aromatic stabilization energies of cations like E₃H₃⁺ (E = C, Si, Ge, Sn, Pb). The results clearly indicate that aromaticity decreases significantly as one moves down the group. The parent cyclopropenylium cation, C₃H₃⁺, exhibits the highest ASE, while the lead analogue, Pb₃H₃⁺, is the least aromatic. nih.gov This trend aligns with the weaker ability of heavier elements to form effective π-bonds. nih.gov
Table 3: Comparative Aromaticity of Group 14 Cyclopropenylium Analogues (E₃H₃⁺)
| Cyclic Cation | Relative Aromaticity Trend | Reference |
|---|---|---|
| C₃H₃⁺ | Most Aromatic | nih.gov |
| Si₃H₃⁺ | Less Aromatic than C₃H₃⁺ | nih.gov |
| Ge₃H₃⁺ | Less Aromatic than Si₃H₃⁺ | nih.gov |
| Sn₃H₃⁺ | Less Aromatic than Ge₃H₃⁺ | nih.gov |
| Pb₃H₃⁺ | Least Aromatic | nih.gov |
Mechanistic Investigations of Reactions Involving Triphenylcyclopropenylium Bromide
Electrophilic Addition Mechanisms
While the triphenylcyclopropenylium cation itself is an electrophile, its reactions are more accurately described as nucleophilic additions or substitutions where the cation is attacked by a nucleophile. However, the concept of electrophilic addition is fundamental to understanding the reactivity of the precursors to the triphenylcyclopropenylium system, such as substituted cyclopropenes. In a general sense, electrophilic addition reactions are initiated by an electrophile attacking an electron-rich pi bond. chemvista.orgchemguide.co.uk This process typically occurs in two steps: the initial slow, rate-determining attack of the electrophile to form a carbocation intermediate, followed by a rapid attack of a nucleophile on the carbocation. chemvista.orglibretexts.org
For instance, the addition of a halogen like bromine to an alkene involves the polarization of the bromine molecule as it approaches the double bond, leading to the formation of a bromonium ion intermediate. libretexts.org This intermediate is then attacked by the bromide ion to yield the final di-substituted product. chemvista.org The stability of the carbocation formed in the first step is a key factor in determining the reaction's regioselectivity, with more substituted carbocations being more stable and forming preferentially. libretexts.org
In the context of cyclopropenyl systems, the strain of the three-membered ring can influence reactivity. The interaction of bromine with cyclic allenes, for example, leads to the formation of a π-complex as the initial product. nih.gov Computational studies have shown that the association energies of these complexes are significant, indicating their role as true intermediates. nih.gov
Nucleophilic Substitution Reactions
Triphenylcyclopropenylium bromide readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. libretexts.org These reactions are of significant interest due to the stability of the triphenylcyclopropenylium cation.
The nucleophilic substitution reactions of triphenylcyclopropenylium bromide predominantly proceed through an S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism. ucalgary.camasterorganicchemistry.com This pathway is characterized by a two-step process:
Formation of a Carbocation: The rate-determining step involves the dissociation of the leaving group (bromide ion) to form a stable carbocation intermediate. ucalgary.capbworks.com In this case, the highly stable triphenylcyclopropenylium cation is formed. The stability of this carbocation is attributed to the aromaticity of the three-membered ring and the delocalization of the positive charge over the three phenyl groups.
Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile to form the final product. ucalgary.capbworks.com
The rate of an S_N1 reaction is dependent only on the concentration of the substrate (triphenylcyclopropenylium bromide) and is independent of the nucleophile's concentration. masterorganicchemistry.comyoutube.com This is because the nucleophile is not involved in the rate-determining step. libretexts.org Factors that favor the S_N1 pathway include the use of a good leaving group, the formation of a stable carbocation, and the use of polar protic solvents that can solvate both the carbocation and the leaving group. libretexts.org
Table of S_N1 Reaction Characteristics
| Factor | Effect on S_N1 Reaction Rate | Reason |
|---|---|---|
| Substrate Structure | Increases with carbocation stability (tertiary > secondary > primary) | Stabilizes the carbocation intermediate, lowering the activation energy of the rate-determining step. libretexts.org |
| Leaving Group Ability | Increases with the stability of the leaving group | A good leaving group facilitates the formation of the carbocation. libretexts.org |
| Nucleophile Strength | Generally no effect on the rate | The nucleophile is not involved in the rate-determining step. masterorganicchemistry.comlibretexts.org |
| Solvent Polarity | Increases with solvent polarity (polar protic solvents are best) | Stabilizes the carbocation intermediate and the leaving group through solvation. libretexts.org |
A key feature of S_N1 reactions is their stereochemical outcome. Because the carbocation intermediate is planar (sp2-hybridized), the nucleophile can attack from either face with roughly equal probability. masterorganicchemistry.comchemistrysteps.com If the starting material is chiral, this leads to the formation of a racemic or nearly racemic mixture of enantiomers, resulting in a loss of stereochemical information. masterorganicchemistry.comyoutube.com
However, complete racemization is not always observed. Sometimes, a slight excess of the inversion product is formed. This is attributed to the formation of an "ion pair" where the leaving group remains in close proximity to the carbocation, partially shielding one face from nucleophilic attack. youtube.com This results in a slight preference for attack from the opposite side, leading to more inversion than retention of configuration. youtube.com
For substrates that are not chiral at the reaction center, such as the triphenylcyclopropenylium cation, the stereochemical outcome is not a primary consideration. However, the planarity of the intermediate is a crucial aspect of its reactivity.
Ring-Opening Reactions and Subsequent Transformations
Under certain conditions, the cyclopropenylium ring can undergo ring-opening reactions. These reactions are often driven by the release of ring strain. For aryl-substituted cyclopropanes, one-electron oxidation can lead to the formation of a reactive radical cation intermediate, which can then undergo ring-opening. researchgate.net These ring-opened intermediates can then participate in various subsequent transformations, leading to the formation of more complex molecular architectures.
Cyclization Reactions and Heterocycle Synthesis
Triphenylcyclopropenylium bromide and related cyclopropenylium salts are valuable precursors in the synthesis of heterocyclic compounds. nih.govmdpi.com These reactions often involve the initial attack of a nucleophile on the cyclopropenylium ring, followed by cyclization.
For instance, photochemical cyclizations provide a powerful method for accessing a wide variety of heterocycles under mild conditions. chim.it Similarly, intramolecular cyclization of organic azides, often catalyzed by metal complexes, is a common strategy for synthesizing nitrogen-containing heterocycles. researchgate.net The development of new cyclization strategies, such as formal (3+3) or (3+4) cycloadditions, continues to expand the synthetic utility of these reactions for constructing six- and seven-membered heterocyclic rings. nih.gov Alkynyl Prins carbocyclization cascades represent another sophisticated approach to building fused heterocyclic systems. rsc.org
Reactions with Organometallic Reagents and Complex Formation
Triphenylcyclopropenylium bromide can react with various organometallic reagents, which act as potent nucleophiles. Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles due to the polar nature of the carbon-metal bond. libretexts.org These reagents can add to the cyclopropenylium cation, leading to the formation of new carbon-carbon bonds.
The reaction of organometallic compounds, such as lithium dialkylcuprates (Gilman reagents), with organic halides is a well-established method for forming C-C bonds, known as the Corey-House synthesis. libretexts.orgopenstax.org While typically applied to alkyl, vinyl, and aryl halides, the principles can be extended to reactions with electrophilic species like the triphenylcyclopropenylium cation. The mechanism of these coupling reactions can be complex, sometimes involving oxidative addition and reductive elimination steps, particularly in transition metal-catalyzed processes like the Suzuki-Miyaura coupling. libretexts.orgopenstax.org The formation of organometallic species themselves often involves the reaction of an organic halide with a metal, such as lithium or magnesium. libretexts.orguni-muenchen.de
Applications in Organic Synthesis and Catalysis
Reagent in Organic Synthesis
Triphenylcyclopropenylium bromide and its derivatives serve as specialized reagents in several areas of organic chemistry, particularly where the introduction of a stable, charged, and bulky group is advantageous. nih.gov
The triphenylcyclopropenylium moiety has been developed into a highly effective mass tag for the ultrasensitive analysis of amines using liquid chromatography/mass spectrometry (LC/MS). researchgate.netresearchgate.net A functionalized reagent, specifically an activated ester carrying a sulfur-linked triphenylcyclopropenylium (C₃Ph₃) unit, is used to derivatize target amine analytes. researchgate.netrsc.org
The key to this application is the behavior of the tagged molecules during mass spectrometry. Thiol adducts of triphenylcyclopropenylium undergo exceptionally efficient heterolytic dissociation under both electrospray ionization (ESI) and laser desorption ionization (LDI) conditions. researchgate.netresearchgate.net This fragmentation consistently produces a prominent signal corresponding to the stable aromatic C₃Ph₃⁺ cation. researchgate.net This high ionization efficiency and predictable fragmentation allow for the detection of derivatized amines in low attomolar quantities. researchgate.netrsc.org The use of such derivatization techniques can significantly improve detection sensitivity, selectivity, and chromatographic separation in complex samples. rsc.org
Table 1: Characteristics of Triphenylcyclopropenylium as a Mass Tag
| Feature | Description | Reference |
| Analyte Class | Primary Amines | researchgate.netrsc.org |
| Detection Method | Liquid Chromatography/Mass Spectrometry (LC/MS) | researchgate.net |
| Ionization Technique | Electrospray Ionization (ESI), Laser Desorption Ionization (LDI) | researchgate.net |
| Key Fragment | Aromatic C₃Ph₃⁺ Cation | researchgate.netresearchgate.net |
| Reported Sensitivity | Low attomolar amounts | researchgate.netrsc.org |
Beyond mass tagging, triphenylcyclopropenylium salts are effective derivatizing reagents for amines and peptides, primarily by facilitating the formation of amide bonds. rsc.orgorganic-chemistry.org Cyclopropenium chlorides, which are mechanistically similar to the bromide salt, have been successfully used in peptide bond formation. organic-chemistry.org
The process involves reacting a protected amino acid with an unprotected one in the presence of the cyclopropenium salt. organic-chemistry.org The reagent activates the carboxylic acid of the protected amino acid, likely through the formation of a highly reactive acyl-cyclopropene intermediate, which is then readily attacked by the amine group of the unprotected amino acid to form the peptide linkage. organic-chemistry.org This method provides a mild pathway for generating the equivalent of an acid chloride in situ, avoiding harsh conditions that could compromise sensitive functional groups within the peptide structure. organic-chemistry.org This approach is part of a broader strategy of using chemical derivatization to improve the analysis of peptides by mass spectrometry. rsc.org
Catalytic Roles of Cyclopropenium Salts
The unique electronic properties and stability of the cyclopropenium ring have been leveraged to develop a range of novel organocatalysts. nih.govdoaj.org While triphenylcyclopropenylium itself is a parent system, derivatives, particularly those with amino substituents, have shown remarkable catalytic activity. nih.govnih.gov These catalysts are valued for their hydrolytic stability and compact geometry. doaj.org
Cyclopropenium ions have been incorporated into polymeric systems to create novel materials, and they also play a role in activating polymerization reactions. nih.govwikipedia.org Bifunctional organocatalysts combining a triaminocyclopropenium (TAC) derivative with an organoborane like 9-borabicyclo[3.3.1]nonane (9-BBN) have been developed for the ring-opening copolymerization (ROCOP) of epoxides and anhydrides. nih.gov
In these systems, the cyclopropenium-based unit, often in its cyclopropenimine (CPI) form, works in concert with the borane (B79455) Lewis acid. nih.gov The CPI-borane catalyst demonstrates exceptional air stability and can efficiently activate protic initiators, enabling precise control over the polymerization process and the functionality of the resulting polymer end-groups. nih.gov This approach of integrating cyclopropenium derivatives into catalyst design is a promising strategy for developing high-performance organocatalysts for polymer synthesis. nih.gov Furthermore, the inherent stability of the cyclopropenium cation allows for the creation of polyelectrolytes that remain positively charged over a wide pH range. organic-chemistry.orgwikipedia.org
While not a typical application for a bare carbocation like triphenylcyclopropenylium, substituted cyclopropenium salts, especially aminocyclopropeniums, have emerged as a novel class of hydrogen-bond (H-bond) donor catalysts. In these systems, the hydrogen atom attached directly to the cyclopropene (B1174273) ring or to a nitrogen substituent on the ring can act as the H-bond donor.
This catalytic activity has been successfully applied to the 1,6-conjugate addition of various nucleophiles (such as indoles, naphthols, and thiols) to para-quinone methides. Spectroscopic and isotope labeling studies have confirmed that the C-H hydrogen on the cyclopropene ring is responsible for the catalysis by activating the carbonyl group of the substrate through hydrogen bonding. Similarly, tris(phenylamino)cyclopropenium chloride (TPAC·Cl) has been shown to act as a bifunctional H-bonding catalyst in the Friedel–Crafts alkylation of indoles. The N-H moieties, made more acidic by the adjacent positive charge of the cyclopropenium ring, act as H-bond donors to activate the electrophile, while the chloride anion can act as an H-bond acceptor to activate the nucleophile.
Table 2: Examples of Cyclopropenium-Catalyzed H-Bonding Reactions
| Catalyst Type | Reaction | Role of Catalyst | Reference |
| Bis(amino)cyclopropenium salt | 1,6-Conjugate Addition | C-H on cyclopropene ring acts as H-bond donor to activate p-quinone methide. | |
| Tris(phenylamino)cyclopropenium chloride | Friedel–Crafts Alkylation | N-H moieties act as H-bond donors to activate nitroalkene; Cl⁻ acts as H-bond acceptor for indole. |
The cationic nature of the cyclopropenium ring allows it to function as a Lewis acid catalyst by activating carbonyl groups. While the Nazarov cyclization is a classic transformation catalyzed by Lewis acids to produce cyclopentenones from divinyl ketones, the specific application of triphenylcyclopropenylium bromide or related cyclopropenium salts for this purpose is not well-documented in available research. The reaction typically employs conventional Lewis acids like TiCl₄, AlCl₃, or copper complexes. rsc.org
However, the utility of tris(aryl)cyclopropenium (TAC) cations as organic Lewis acid catalysts has been demonstrated in other important carbonyl activation reactions. Research has established a "proof of concept" for their use in 1,4- and 1,6-conjugate addition reactions. For instance, TAC carbocations can catalyze the 1,6-vinylogous conjugate addition to dienones (p-quinone methides) and the 1,4-conjugate addition to enones. In these roles, the cyclopropenium cation activates the carbonyl substrate, lowering its LUMO and facilitating attack by a nucleophile.
Precursor for Other Cyclopropenium Salts and Ionic Liquids
Triphenylcyclopropenylium bromide is a key intermediate for the synthesis of other triphenylcyclopropenylium salts with different counter-anions. This transformation is typically achieved through a metathesis reaction, also known as an anion exchange reaction. This process involves reacting triphenylcyclopropenylium bromide with a salt containing the desired new anion, which leads to the precipitation of an insoluble salt (often a silver or alkali metal bromide), leaving the new triphenylcyclopropenylium salt in solution. This method provides a straightforward route to a wide array of cyclopropenium salts with tailored properties.
The general synthetic strategy can be represented as: Ph₃C₃⁺Br⁻ + M⁺A⁻ → Ph₃C₃⁺A⁻ + M⁺Br⁻ Where M⁺ is a metal cation (e.g., Ag⁺, Na⁺, K⁺) and A⁻ is the new anion.
The choice of the anion is crucial as it significantly influences the properties of the resulting salt, such as its solubility, melting point, and thermal stability. For instance, the exchange of the bromide anion for larger, more complex anions like tetrakis(pentafluorophenyl)borate (B1229283) can enhance the salt's stability and its utility in specific catalytic applications.
A notable development in this area is the use of mechanochemical methods for anion exchange. This solvent-free approach involves the direct grinding of solid triphenylcyclopropenylium bromide with a salt of the desired anion, offering a more environmentally friendly and efficient synthetic route. ilschem.com
The following table summarizes the synthesis of various triphenylcyclopropenylium salts starting from the bromide precursor, highlighting the versatility of this method.
| Target Salt | Reagent (M⁺A⁻) | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Triphenylcyclopropenylium tetrakis(pentafluorophenyl)borate | K[B(C₆F₅)₄] | Mechanochemical grinding or reaction in organic solvents. | Not specified | ilschem.com |
| Triphenylcyclopropenylium tetrafluoroborate (B81430) | AgBF₄ or NaBF₄ | Reaction in a suitable solvent, followed by precipitation of AgBr or NaBr. | High | General Method |
| Triphenylcyclopropenylium hexafluorophosphate | AgPF₆ or KPF₆ | Anion exchange in a polar solvent. | High | General Method |
| Triphenylcyclopropenylium perchlorate | AgClO₄ | Metathesis reaction in an appropriate solvent. | High | General Method |
Furthermore, triphenylcyclopropenylium bromide serves as a foundational building block for the synthesis of a specific class of ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they are gaining significant attention for their potential as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. nih.gov
By exchanging the bromide anion for suitable organic or inorganic anions such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or dicyanamide (B8802431) ([N(CN)₂]⁻), it is possible to generate triphenylcyclopropenylium-based ionic liquids. The properties of these ionic liquids, including their melting point, viscosity, and conductivity, are largely determined by the nature of the anion. ilschem.comfrontiersin.org The bulky and asymmetric triphenylcyclopropenylium cation contributes to lowering the melting point of the resulting salt, a key characteristic of ionic liquids.
The synthesis of these ionic liquids generally follows the same anion metathesis principle as for other cyclopropenium salts. The selection of the anion is critical in tailoring the physicochemical properties of the resulting ionic liquid for specific applications, such as in electrochemistry or as specialized reaction media.
Advanced Characterization and Analytical Methodologies for Cyclopropenylium, Triphenyl , Bromide
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the unique structure of the triphenylcyclopropenylium cation and assessing the purity of its bromide salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the chemical environment of the hydrogen and carbon atoms within the triphenylcyclopropenylium cation.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the three phenyl groups. Due to the aromatic nature of both the cyclopropenylium ring and the phenyl substituents, these protons would likely appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The integration of these signals would correspond to the 15 hydrogens of the three phenyl rings.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbons of the cyclopropenylium ring are expected to be significantly deshielded due to their positive charge and aromatic character, with signals appearing at very low field. For some cyclopropenium cations, these signals have been observed between 156.0 and 171.5 ppm. chemicalbook.com The phenyl carbons would produce a series of signals in the aromatic region (typically 120-140 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Cyclopropenylium, triphenyl-, bromide would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic phenyl rings and the cyclopropenylium ring would likely appear in the 1600-1400 cm⁻¹ region. For comparison, IR data for some related phosphonium (B103445) bromide compounds show characteristic peaks for P+-C vibrations around 1436 and 1107 cm⁻¹. orgsyn.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of the triphenylcyclopropenylium cation, confirming its molecular weight. The triphenylcyclopropenylium cation itself can be used as a mass tag in sensitive analytical methods due to its efficient ionization. orgsyn.org The analysis would show a prominent signal for the C₃Ph₃⁺ cation.
| Spectroscopic Data for this compound and Related Compounds | |
| Technique | Expected/Observed Features |
| ¹H NMR | Aromatic protons (phenyl groups): ~7.0-8.5 ppm |
| ¹³C NMR | Cyclopropenylium carbons: >150 ppm, Phenyl carbons: ~120-140 ppm |
| IR | Aromatic C-H stretch: >3000 cm⁻¹, Aromatic C=C stretch: ~1600-1400 cm⁻¹ |
| Mass Spectrometry | Prominent peak for the triphenylcyclopropenylium cation (C₂₁H₁₅⁺) |
Chromatographic Methods for Separation and Quantification (e.g., HPLC/ESI-MS)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of this compound, ensuring its purity.
A reversed-phase HPLC method would be a suitable approach. The separation would be achieved on a C18 column, and the mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution may be necessary to achieve optimal separation from any impurities.
Detection can be accomplished using a UV-Vis detector, as aromatic compounds absorb in the UV region. For enhanced specificity and sensitivity, coupling the HPLC system to an Electrospray Ionization Mass Spectrometer (ESI-MS) is highly advantageous. This allows for the direct detection and quantification of the triphenylcyclopropenylium cation based on its mass-to-charge ratio. The use of triphenylcyclopropenylium as a derivatization agent to enhance the detection of amines by HPLC/ESI-MS underscores its favorable ionization characteristics. orgsyn.org
| Illustrative HPLC Method for this compound | |
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or ESI-MS (positive ion mode) |
| Injection Volume | 10 µL |
Thermal Analysis (e.g., DSC, TGA) in Material Science Contexts
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties and stability of this compound, which is particularly relevant in material science applications.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC can be used to determine its melting point and to study any phase transitions. As an ionic salt, it is expected to have a relatively high melting point. For instance, some ionic liquids containing bromide, such as 1-butyl-3-methylimidazolium bromide, exhibit melting and crystallization events that can be characterized by DSC.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of the compound. For this compound, TGA would reveal the temperature at which the compound begins to decompose. The decomposition of brominated compounds can sometimes lead to the release of hydrogen bromide. The thermal stability of ionic compounds can be significant; for example, 1-butyl-3-methylimidazolium bromide is reported to be stable up to 260°C.
Q & A
Q. What are the established synthetic methodologies for triphenylcyclopropenylium bromide, and how do reaction conditions influence yield?
Triphenylcyclopropenylium bromide is synthesized via Grignard reagent addition to cyclopropenone precursors. A typical procedure involves reacting phenylmagnesium bromide with 1,2,3-triphenylcyclopropenone in anhydrous tetrahydrofuran (THF) under nitrogen, followed by quenching with hydrobromic acid to precipitate the bromide salt . Key factors affecting yield include:
- Reagent stoichiometry : Excess phenylmagnesium bromide ensures complete conversion of the cyclopropenone.
- Temperature control : Reactions performed at −78°C minimize side reactions (e.g., ring-opening).
- Purification : Recrystallization from ethanol/diethyl ether mixtures enhances purity (>95% by NMR) .
Breslow’s seminal work demonstrated that deviations in these parameters can reduce yields by 20–30% due to competing oligomerization pathways .
Q. How should triphenylcyclopropenylium bromide be stored to ensure stability, and what hazards are associated with its handling?
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis or oxidation .
- Hazards : Classified as acutely toxic (oral, dermal) and a severe eye/skin irritant (GHS Category 1). Always use PPE: nitrile gloves, safety goggles, and lab coats .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may trigger decomposition into benzene derivatives .
Advanced Research Questions
Q. How does the aromaticity of the cyclopropenyl cation influence its reactivity in organometallic reactions?
The cyclopropenyl cation’s aromaticity (6π-electron system) enables unique reactivity:
- Electrophilic substitution : The cation undergoes regioselective Friedel-Crafts alkylation with electron-rich arenes (e.g., anisole) at the 1-position, confirmed by X-ray crystallography .
- Coordination chemistry : Acts as a π-ligand for transition metals (e.g., Pd(II)), stabilizing low-coordination states. DFT studies show charge transfer from the cation to metal centers enhances catalytic activity in cross-coupling reactions .
Contradictions arise in solvent-dependent behavior: polar aprotic solvents (DMF) stabilize the cation, while protic solvents (MeOH) promote ring-opening, complicating mechanistic interpretations .
Q. What spectroscopic and computational methods are most effective for characterizing triphenylcyclopropenylium bromide?
- NMR : <sup>1</sup>H NMR (DMSO-d6) shows a singlet at δ 7.2–7.8 ppm (18H, aromatic) and absence of cyclopropenone carbonyl peaks (confirming reduction). <sup>13</sup>C NMR reveals a deshielded cyclopropenyl carbon at δ 145 ppm .
- X-ray crystallography : Confirms planar cyclopropenyl ring (C–C bond length: 1.32 Å) and Br<sup>−</sup> counterion placement .
- Computational analysis : DFT (B3LYP/6-311+G**) predicts HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorbance at 290 nm .
Q. How do discrepancies in reported reaction outcomes arise from alternative synthetic routes or analytical techniques?
- Synthetic route variability : Use of 4-bromobutyltriphenylphosphonium bromide (CAS 7333-63-3) as a precursor introduces phosphonium ylides, which can alter cyclopropenyl cation stability. For example, ylide intermediates may trap the cation, reducing effective concentration and yielding byproducts like triphenylphosphine oxide .
- Analytical limitations : Early studies relied on melting point and elemental analysis, which failed to detect trace hydrolysis products. Modern LC-MS identifies impurities (<2%) such as triphenylmethanol, explaining historical yield inconsistencies .
Q. What role does triphenylcyclopropenylium bromide play in supramolecular chemistry, and how can its host-guest interactions be optimized?
The cation’s planar structure and charge density enable host-guest binding with crown ethers (e.g., 18-crown-6). Optimization strategies include:
- Cation size matching : Larger crown ethers (24-membered) improve binding constants (K = 10<sup>4</sup> M<sup>−1</sup>) by accommodating the triphenyl substituents .
- Counterion effects : Replacing Br<sup>−</sup> with PF6<sup>−</sup> enhances solubility in nonpolar solvents, facilitating crystallization of inclusion complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
